molecular formula C27H37N5O2S B1574389 NVS-CECR2-1

NVS-CECR2-1

Cat. No.: B1574389
M. Wt: 495.686
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Chromatin Remodeling and Transcriptional Control

Gene expression is intricately regulated by the dynamic process of chromatin remodeling, which alters the architecture of chromatin to control the accessibility of genomic DNA to the transcription machinery. wikipedia.orgnus.edu.sg Chromatin exists in two primary states: a condensed, transcriptionally repressive state known as heterochromatin, and a more open, transcriptionally permissive state called euchromatin. wikipedia.org The transition between these states is mediated by two main classes of protein complexes: those that carry out covalent histone modifications and ATP-dependent chromatin remodeling complexes that can reposition, eject, or restructure nucleosomes. wikipedia.orgoup.com These remodeling activities are fundamental for a wide range of biological processes, including DNA replication and repair, chromosome segregation, and embryonic development. wikipedia.org

The Role of Bromodomains as Acetylated Lysine (B10760008) Readers in Gene Regulation

A key mechanism in chromatin remodeling is the post-translational modification of histone proteins, particularly the acetylation of lysine residues. oup.comnih.gov This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure. nih.gov Beyond this direct physical effect, acetylated lysine residues serve as docking sites for specific proteins known as "readers" of the epigenetic code. numberanalytics.comnih.gov

Bromodomains (BRDs) are conserved protein modules, approximately 110 amino acids in length, that specifically recognize and bind to acetylated lysine residues on both histone and non-histone proteins. nih.govoup.comresearchgate.net There are 46 human proteins that contain a total of 61 bromodomains. researchgate.net By binding to acetylated chromatin, bromodomain-containing proteins anchor regulatory complexes to specific genomic locations, thereby playing a pivotal role in transcriptional activation. nih.gov These proteins are often components of larger complexes, such as histone acetyltransferases (HATs) and chromatin remodelers. nih.gov

Significance of Targeting Bromodomains for Research and Therapeutic Exploration

The critical role of bromodomain-containing proteins in gene regulation has made them attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases. numberanalytics.comoup.comcambridge.org The discovery of small molecules that can specifically inhibit the interaction between bromodomains and acetylated lysines has opened up new avenues for epigenetic therapy. oup.comacs.org The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has been a primary focus of inhibitor development, with several BET inhibitors showing remarkable preclinical efficacy in various cancers. oup.comfrontiersin.org However, the therapeutic potential of targeting non-BET family bromodomains remains a burgeoning area of research. researchgate.net

Contextualizing Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2)

Genomic and Molecular Architecture of CECR2

Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) is a gene located on the human chromosome 22q11 region. thesgc.org Duplication of this region is associated with Cat Eye Syndrome, a rare genetic disorder characterized by a range of congenital defects. thesgc.orgfrontiersin.org The CECR2 gene encodes a protein that contains a bromodomain and is involved in chromatin remodeling. thesgc.orggenecards.org It undergoes complex alternative splicing, but all resulting protein variants retain the DDT and bromodomain motifs. thesgc.org In mice, the orthologous gene, Cecr2, is located on chromosome 6. ensembl.orgresearchgate.net

Diverse Functional Roles of CECR2 in Cellular Processes and Development

CECR2 plays a crucial role in various developmental processes, most notably neurulation. thesgc.orgebi.ac.uk Deletion of Cecr2 in mice leads to severe neural tube defects, including exencephaly, and results in perinatal death. thesgc.org CECR2 is a component of the CERF (CECR2-containing-remodeling factor) complex, an ATP-dependent chromatin remodeler that also includes SNF2L (also known as SMARCA1). thesgc.orgebi.ac.uk This complex is vital for normal embryonic development. cdnsciencepub.com Beyond its role in neurulation, CECR2 is also involved in the DNA damage response, where it is suggested to inhibit γ-H2AX. thesgc.org Furthermore, research indicates that CECR2 is involved in spermatogenesis. ebi.ac.ukualberta.ca Recent studies have also implicated CECR2 in cancer progression, particularly in breast cancer metastasis, where it is thought to promote an immunosuppressive tumor microenvironment. biorxiv.orgnih.gov

NVS-CECR2-1: A Selective Chemical Probe

This compound is a potent and selective chemical probe designed to inhibit the bromodomain of CECR2. thesgc.orgtocris.commedkoo.com It was developed through a collaboration between the Structural Genomics Consortium (SGC) and Novartis. thesgc.orgnih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name N-Cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine tocris.com
Molecular Formula C27H37N5O2S caymanchem.comsigmaaldrich.com
Molecular Weight 495.68 g/mol sigmaaldrich.comnih.gov
CAS Number 1992047-61-6 caymanchem.comsigmaaldrich.com
Purity ≥98% (HPLC) tocris.com
Solubility DMSO: 10 mg/mL sigmaaldrich.com
Appearance White to beige powder sigmaaldrich.com

Binding Affinity and Selectivity

This compound demonstrates high affinity for the CECR2 bromodomain, with a reported half-maximal inhibitory concentration (IC50) of 47 nM in an AlphaScreen assay and a dissociation constant (KD) of 80 nM as measured by isothermal titration calorimetry (ITC). thesgc.orgmedchemexpress.com It exhibits remarkable selectivity, showing no significant cross-reactivity against a panel of 48 other bromodomains, nor does it display major activity in kinase, protease, and receptor panels. thesgc.orgcaymanchem.com A structurally related but inactive compound, NVS-CECR2-C, serves as a suitable negative control for experiments. thesgc.org

Mechanism of Action and Cellular Activity

This compound functions by binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. researchgate.net This inhibition disrupts the normal function of CECR2 in chromatin remodeling and gene regulation.

Cellularly, this compound has been shown to effectively inhibit the chromatin binding of the CECR2 bromodomain. researchgate.netmedchemexpress.com In fluorescence recovery after photobleaching (FRAP) assays, it demonstrates robust activity in cells, which is attributed to its slow off-rate. thesgc.org Furthermore, studies have shown that this compound can displace endogenous CECR2 from chromatin within cells. researchgate.netresearchgate.net

Research Applications and Findings

The development of this compound has provided a valuable tool for elucidating the biological functions of CECR2.

Cancer Research: Studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines, with a particularly potent effect on SW48 colon cancer cells, where it induces apoptosis. researchgate.netresearchgate.net The sensitivity of cancer cells to this compound is reduced upon CECR2 depletion, suggesting that its cytotoxic effects are at least partially mediated through its intended target. researchgate.net Interestingly, there is also evidence for CECR2-independent mechanisms of action. researchgate.net In the context of breast cancer, this compound has been shown to inhibit metastasis in a mouse model by suppressing macrophage inflammatory responses. biorxiv.orgnih.gov

Developmental Biology: As a selective inhibitor, this compound can be utilized to probe the specific roles of the CECR2 bromodomain in developmental processes like neurulation and spermatogenesis, helping to dissect its function from that of other components of the chromatin-remodeling complexes it forms.

Properties

Molecular Formula

C27H37N5O2S

Molecular Weight

495.686

SMILES

CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1

Appearance

Solid powder

Synonyms

NVS-CECR2-1;  NVS-1;  NVS1;  NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine

Origin of Product

United States

Nvs Cecr2 1: Characterization As a Selective Chemical Probe for Cecr2 Bromodomain

Genesis and Collaborative Development of NVS-CECR2-1

This compound is a chemical probe developed to selectively target the bromodomain of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein. medchemexpress.comnih.gov Its creation was the result of a collaborative effort between the Structural Genomics Consortium (SGC) and Novartis. nih.govnih.govnih.gov This partnership aimed to produce a potent and highly selective inhibitor to facilitate research into the biological functions of the CECR2 bromodomain, which has been implicated in chromatin remodeling, DNA damage response, and neurulation. nih.govnih.govthesgc.orgnih.gov this compound emerged as one of the first potent chemical probes specifically targeting CECR2. rsc.org

Molecular Recognition and Target Engagement Profile

The utility of this compound as a chemical probe is defined by its high potency in binding to the CECR2 bromodomain and its remarkable selectivity over other proteins, particularly other bromodomains.

This compound demonstrates a strong and specific interaction with the CECR2 bromodomain. medchemexpress.com In vitro assays have quantified this high-affinity binding, establishing its potency. nih.gov An AlphaScreen assay determined its half-maximal inhibitory concentration (IC50) to be 47 nM. nih.govthesgc.orgtocris.com Furthermore, isothermal titration calorimetry (ITC) experiments measured a dissociation constant (Kd) of 80 nM, confirming a high-affinity binding interaction. medchemexpress.comnih.govthesgc.orgrsc.org The probe's effectiveness at the cellular level is highlighted by its robust activity in a Fluorescence Recovery After Photobleaching (FRAP) assay at a concentration of 0.1 µM, which is attributed to its slow off-rate from the target. thesgc.orgcaymanchem.com

Table 1: Potency of this compound for CECR2 Bromodomain

Assay Type Measurement Value (nM)
AlphaScreen IC50 47 thesgc.orgtocris.com

A critical feature of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits an exceptional selectivity profile. tocris.combio-techne.com It has been screened against a panel of 48 different bromodomains and showed no significant cross-reactivity. nih.govthesgc.orgcaymanchem.com

While thermal shift assays (ΔTm) indicated a significant shift of 12.52 °C for CECR2, only very weak interactions were noted for BRD4 (1.73 °C) and BRD7 (1.21 °C). thesgc.org Importantly, subsequent AlphaScreen assays did not confirm strong interactions with these or other bromodomains like BRD9, underscoring the high selectivity of this compound. thesgc.org Broader off-target assessments against panels of kinases, proteases, and receptors also revealed no major activity, further cementing its status as a specific CECR2 bromodomain inhibitor. thesgc.orgcaymanchem.com A structurally related but inactive compound, NVS-CECR2-C, is available to serve as a negative control in experiments. thesgc.org

Table 2: Comparative Selectivity of this compound

Bromodomain Assay Measurement Value (nM) Thermal Shift (ΔTm °C)
CECR2 AlphaScreen IC50 47 thesgc.org 12.52 thesgc.org
CECR2 ITC Kd 80 thesgc.org N/A
BRD4 AlphaScreen IC50 >37,000 thesgc.org 1.73 thesgc.org
BRD7 AlphaScreen IC50 5500 thesgc.org 1.21 thesgc.org

Mechanistic Elucidation of Nvs Cecr2 1 Action on Cecr2 Bromodomain Activity

Disruption of CECR2-Chromatin Interactions

A primary consequence of NVS-CECR2-1 binding to the CECR2 bromodomain is the disruption of CECR2's association with chromatin. researchgate.netnih.gov This interaction is fundamental to CECR2's role as a component of chromatin remodeling complexes, which modulate DNA accessibility. thesgc.orgbiorxiv.org

Pharmacological Displacement of CECR2 from Chromatin Substrates

This compound has been demonstrated to effectively displace CECR2 from chromatin within cells. researchgate.netnih.govmdpi.comresearchgate.net In cellular assays, treatment with this compound leads to a dose-dependent dissociation of CECR2 from the insoluble chromatin-bound fraction to the soluble chromatin-unbound fraction. medchemexpress.comresearchgate.net

Studies using SW48 colon cancer cells have provided quantitative evidence of this displacement. Chromatin fractionation experiments followed by immunoblotting revealed that increasing concentrations of this compound result in a marked reduction of both ectopically expressed and endogenous CECR2 in the chromatin-bound cellular fraction. researchgate.netresearchgate.netresearchgate.net This effect is specific, as the chromatin association of other bromodomain-containing proteins, such as BRG1, is not affected by this compound at similar concentrations. researchgate.netresearchgate.net

Impact on Acetylated Histone Binding Preferences

The CECR2 bromodomain functions by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key step in translating epigenetic marks into functional outcomes. biorxiv.orgbiorxiv.org The CECR2-BRD exhibits a binding preference for multi-acetylated histone tails, particularly on histones H3 and H4, which is indicative of its role in regions of active transcription. biorxiv.orgnih.gov

This compound directly antagonizes this function. By binding with high affinity to the CECR2-BRD (Kd = 80 nM), it physically obstructs the pocket required for acetyl-lysine recognition, thereby preventing the association of CECR2 with its native histone ligands. medchemexpress.comnih.govthesgc.org A NanoBRET™ cellular assay demonstrated that this compound treatment leads to the dose-dependent displacement of CECR2 from histone H3.3, with an IC50 of 255 nM. thesgc.org This inhibition of histone binding is a core element of its mechanism, preventing CECR2 from localizing to its target sites on nucleosomes and participating in chromatin remodeling. thesgc.orgbiorxiv.org

Modulation of Key Protein-Protein Interactions

Beyond histones, bromodomains are known to recognize acetylated lysine motifs on non-histone proteins, facilitating a wide range of cellular processes. This compound disrupts these critical interactions, most notably the interaction between CECR2 and the RELA subunit of Nuclear Factor-kappa B (NF-κB). biorxiv.orgnih.gov

Inhibition of CECR2 Interaction with Acetylated Non-Histone Ligands (e.g., RELA)

The transcription factor RELA (also known as p65) is a key component of the canonical NF-κB pathway. nih.gov Its transcriptional activity is enhanced by acetylation, particularly at lysine 310 (K310ac). biorxiv.orgbiorxiv.org The CECR2 bromodomain has been identified as a "reader" of this specific modification, binding to acetylated RELA to form a transcriptional complex. biorxiv.orgnih.gov This interaction is crucial for recruiting CECR2 to NF-κB target gene promoters. nih.gov

Pharmacological intervention with this compound has been shown to effectively block the CECR2-RELA interaction. biorxiv.orgscispace.com In co-immunoprecipitation experiments, the presence of this compound abrogates the association between CECR2 and RELA, demonstrating that the inhibitor can disrupt this non-histone protein-protein interaction. biorxiv.orgnih.gov This finding highlights that the therapeutic effects of this compound extend beyond the disruption of histone binding to the modulation of key inflammatory signaling pathways. umn.edunih.gov

Downstream Consequences for Nuclear Factor-kappa B (NF-κB) Signaling Cascades

By preventing the recruitment of CECR2 to RELA, this compound causes significant downstream consequences for the NF-κB signaling cascade. biorxiv.orgnih.gov The CECR2-RELA complex is required for the full transcriptional activation of a suite of NF-κB target genes, including several cytokines that shape the tumor microenvironment. nih.govnih.gov

Treatment of metastatic breast and lung cancer cells with this compound leads to a dose-dependent reduction in the expression of critical NF-κB target genes such as CSF1, CSF2, and CXCL1. biorxiv.orgnih.gov These cytokines are instrumental in the recruitment and polarization of tumor-associated macrophages, particularly immunosuppressive M2 macrophages. biorxiv.orgumn.edu Therefore, by suppressing NF-κB signaling, this compound can remodel the tumor immune microenvironment, suggesting a mechanism for its anti-metastatic effects. biorxiv.orgnih.gov

Transcriptional and Epigenetic Reprogramming

The combined effects of displacing CECR2 from chromatin and inhibiting its interaction with key transcription factors like RELA result in broad transcriptional and epigenetic reprogramming. nih.govjci.org By preventing CECR2 from executing its function as an epigenetic reader and chromatin remodeler, this compound induces significant changes in the cellular gene expression landscape. nih.govnih.gov

RNA-sequencing analysis of cells where CECR2 function is depleted—an effect mimicked by this compound treatment—reveals the downregulation of critical oncogenic pathways. nih.govyaledailynews.com These include gene sets associated with the epithelial-mesenchymal transition (EMT) and TNF-α signaling via NF-κB, both of which are crucial for cancer cell migration, invasion, and metastasis. nih.govyaledailynews.com

Furthermore, the loss of CECR2 function leads to epigenetic changes at a global level. Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) has shown that CECR2 knockout results in a widespread decrease in chromatin accessibility. nih.gov This reduction is particularly notable at the promoter and enhancer regions of NF-κB target genes, providing a direct link between the inhibitor's mechanism and the subsequent transcriptional repression. nih.gov Thus, this compound acts as a modulator of the epigenetic state, capable of reversing pathological gene expression programs. nih.govbio-techne.com

Suppression of Specific Gene Expression Associated with CECR2 Activity (e.g., CSF1, CSF2, CXCL1)

Research has demonstrated that the pharmacological inhibition of the CECR2 bromodomain by this compound leads to the suppression of a specific set of genes critical to cancer progression and immune modulation. nih.govbiorxiv.org Mechanistically, CECR2 forms a complex with the NF-κB family member RELA. nih.gov This interaction, mediated by the CECR2 bromodomain recognizing acetylated RELA, is crucial for increasing chromatin accessibility and activating the expression of their target genes. nih.govhealth.mil this compound directly disrupts the interaction between CECR2 and RELA. nih.gov

The consequence of this inhibition is a marked reduction in the expression of key cytokines and chemokines. Studies have shown that treatment with this compound, along with other CECR2 inhibitors like GNE-886, significantly reduces the expression of Colony-Stimulating Factor 1 (CSF1), Colony-Stimulating Factor 2 (CSF2), and C-X-C Motif Chemokine Ligand 1 (CXCL1) in a dose-dependent manner. nih.govbiorxiv.org This effect has been observed across various cancer cell types, including metastatic breast cancer, lung cancer, and melanoma cells. nih.govbiorxiv.org These genes are known to be involved in promoting metastasis and creating an immunosuppressive tumor microenvironment, partly by recruiting and polarizing M2 macrophages. nih.govhealth.mil The acetyl-lysine reader CECR2 has been shown to promote this immunosuppressive polarization by increasing chromatin accessibility and the expression of CSF1, CSF2, and CXCL1. jci.orgjci.org Therefore, by suppressing these specific genes, this compound can impede these pathological processes. nih.gov

Broader Implications for Chromatin State Dynamics and Gene Regulatory Networks

The action of this compound extends beyond the regulation of a few specific genes, having broader implications for chromatin architecture and complex gene regulatory networks. CECR2 is a key regulatory subunit of the ATP-dependent CERF (CECR2-containing remodeling factor) ISWI chromatin remodeling complexes. genecards.orgbiorxiv.org These complexes, which also include ATPases like SNF2L and SNF2H, are fundamental in organizing nucleosomes and modulating their spacing. biorxiv.orgthesgc.org This function is critical for facilitating the access of transcriptional machinery to DNA, thereby controlling gene expression during processes like development and the DNA damage response. genecards.orgbiorxiv.org

By displacing CECR2 from chromatin, this compound fundamentally interferes with the function of these remodeling complexes. researchgate.netnih.gov This disruption alters the epigenetic landscape, leading to changes in the transcriptome and the potential reprogramming of the oncogenic epigenome. mdpi.com The inhibition of CECR2's ability to "read" acetylated lysine marks on histones and other proteins disrupts the signaling cascade that translates these epigenetic marks into specific biological outcomes. nih.govmdpi.com

A significant consequence of this broader activity is the modulation of entire signaling pathways, such as the NF-κB signaling network. nih.gov As established, CECR2 is required for the activation of NF-κB target genes. nih.govbiorxiv.org Pharmacological inhibition with this compound can, therefore, suppress NF-κB-driven inflammation and immune evasion in the tumor microenvironment. nih.govjci.org These findings highlight that targeting a single epigenetic reader like CECR2 with a selective inhibitor can have a cascading effect on the intricate networks that govern cell fate and function, providing a powerful strategy for therapeutic intervention in diseases like cancer. nih.govmdpi.com

Biological Impact of Cecr2 Bromodomain Inhibition by Nvs Cecr2 1 in Preclinical Research

Effects on Cancer Cell Phenotypes

Inhibition of Cellular Proliferation and Clonogenic Potential in Cancer Models

NVS-CECR2-1 has been shown to effectively inhibit the growth and reproductive capability of various human cancer cells. researchgate.netnih.gov In studies involving multiple cancer cell lines, treatment with this compound led to a dose-dependent decrease in cell viability. medchemexpress.comkklmed.com For instance, in SW48 colon cancer cells, this compound demonstrated a potent inhibitory effect on clonogenic ability, with a submicromolar half-maximum inhibition value (IC50) of 0.64 μM after a 10-day treatment. medchemexpress.comresearchgate.net This indicates the compound's ability to prevent cancer cells from forming colonies, a key characteristic of tumor growth. researchgate.net The cytotoxic activity of this compound has been observed across a range of cancer cell types. researchgate.net

Table 1: Effect of this compound on Cancer Cell Viability

Cell Line Cancer Type Treatment Duration Effect
SW48 Colon Cancer 72 hours Dose-dependent decrease in viability medchemexpress.comresearchgate.net
Various Human Cancers 72 hours Cytotoxic activity researchgate.netnih.gov

Induction of Programmed Cell Death Pathways in Malignant Cell Lines

A primary mechanism through which this compound exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death. researchgate.netnih.gov In SW48 colon cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptosis, with over 80% of cells undergoing apoptosis at a concentration of 6 μM, while having minimal effect on necrosis. medchemexpress.commedchemexpress.comkklmed.com This induction of apoptosis is a critical factor in the compound's ability to eliminate malignant cells. researchgate.net The process is further evidenced by the cleavage of PARP1, a hallmark of apoptosis, in cells treated with this compound. researchgate.net

Table 2: Apoptotic Effect of this compound on SW48 Colon Cancer Cells

This compound Concentration Apoptosis Induction
1-6 μM Dose-dependent increase medchemexpress.comkklmed.com
6 μM Over 80% of cells undergo apoptosis medchemexpress.com

Delineation of CECR2-Dependent and CECR2-Independent Cellular Responses to this compound

Research indicates that the cytotoxic effects of this compound are mediated through both CECR2-dependent and CECR2-independent pathways. medchemexpress.comresearchgate.netnih.gov The primary mode of action involves the inhibition of the CECR2 bromodomain's ability to bind to chromatin, leading to the displacement of the CECR2 protein from chromatin within cells. researchgate.netnih.gov This targeted action is supported by the observation that depleting CECR2 in cancer cells reduces their sensitivity to this compound. researchgate.netnih.gov However, the compound also exhibits cytotoxic activity through mechanisms that are not reliant on the presence of CECR2, highlighting a broader spectrum of anti-cancer activity. researchgate.netnih.gov

Attenuation of Cellular Migration and Invasive Capabilities in Metastatic Models

In metastatic breast cancer models, inhibition of CECR2 by this compound has been shown to impair the migration and invasion capabilities of cancer cells. biorxiv.org This effect is linked to the role of CECR2 in activating the NF-κB signaling pathway, which in turn promotes the expression of genes involved in metastasis. biorxiv.orgnih.gov By blocking the interaction between CECR2 and the RELA protein, a component of the NF-κB complex, this compound suppresses the expression of key cytokines like CSF1 and CXCL1, thereby hindering the cells' ability to migrate and invade surrounding tissues. biorxiv.org

Immunomodulatory Effects within the Tumor Microenvironment

Suppression of Macrophage Polarization Towards Immunosuppressive Phenotypes (e.g., M2 Macrophages)

This compound has demonstrated the ability to modulate the tumor immune microenvironment by influencing macrophage polarization. biorxiv.orgnih.gov In breast cancer models, CECR2 promotes the polarization of macrophages towards an M2 phenotype, which is associated with immunosuppression and tumor progression. biorxiv.orgnih.govportlandpress.com By inhibiting CECR2, this compound suppresses the secretion of cytokines such as CSF1 by tumor cells. biorxiv.org This reduction in CSF1 levels leads to a decrease in the number of M2 macrophages within the tumor microenvironment, thereby reducing immunosuppression and potentially enhancing anti-tumor immunity. biorxiv.orgnih.gov This suggests that targeting CECR2 could be a strategy to overcome the immune-suppressive nature of some tumors. nih.gov

Enhancement of Anti-tumor Immune Responses in Immunocompetent Models

Inhibition of the CECR2 bromodomain by this compound has been shown to robustly enhance anti-tumor immune responses, particularly in preclinical models with intact immune systems. nih.govhealth.mil The epigenetic regulator CECR2 is often upregulated in metastatic tumors, which correlates with an increased presence of immunosuppressive M2 macrophages. nih.govhealth.mil Mechanistically, CECR2 is recruited by the NF-κB family member RELA to the regulatory regions of target genes, increasing chromatin accessibility and activating their expression. nih.govbiorxiv.orgcolab.ws These target genes include cytokines such as CSF1 and CXCL1, which are critical for creating an immunosuppressive tumor microenvironment by promoting the polarization of macrophages towards the M2 phenotype. nih.govbiorxiv.orgjci.org

Pharmacological inhibition of CECR2 with this compound disrupts the CECR2-RELA interaction, thereby impeding NF-κB-mediated immune suppression. nih.govbiorxiv.org This leads to a reduction in the expression of CSF1 and CXCL1 by cancer cells. nih.govbiorxiv.org As a consequence, in an immunocompetent mouse model of breast cancer, treatment with this compound led to a decrease in the total number of macrophages and specifically the proportion of M2 macrophages within the lung metastatic sites. nih.gov Furthermore, this shift in the tumor microenvironment was associated with an increase in the prevalence of Granzyme B (GZMB)+ CD8+ T cells, indicating a bolstered cytotoxic T-cell response against the tumor. nih.gov The critical role of the immune system is highlighted by findings that CECR2 knockout in a breast cancer model reduced lung metastasis by 38-fold in immunocompetent mice, a significantly more profound effect than in immunodeficient models. health.mil These results underscore that targeting CECR2 with inhibitors like this compound can reprogram the tumor immune microenvironment from an immunosuppressive to an anti-tumor state. biorxiv.orgjci.org

Efficacy in in vivo Disease Models

Inhibition of Metastatic Progression in Syngeneic and Xenograft Tumor Models

The therapeutic potential of this compound has been demonstrated through its ability to inhibit metastatic progression in multiple preclinical mouse models. nih.govportlandpress.com In a syngeneic mouse model, where 4T1 breast cancer cells were injected into immunocompetent BALB/c mice, systemic treatment with this compound strongly inhibited the metastasis of these cells to the lungs. nih.govyaledailynews.com This effect is largely attributed to the modulation of the immune microenvironment, as discussed previously. nih.govhealth.mil

Studies have consistently shown that CECR2 is required for breast cancer metastasis, and its inhibition presents a promising therapeutic strategy. portlandpress.comresearchgate.net The effect of CECR2 inhibition or deletion is notably more significant in immunocompetent settings compared to xenograft models which lack a complete immune system. portlandpress.comresearchgate.net This suggests that while there may be cell-intrinsic effects of CECR2 inhibition, a major component of its anti-metastatic efficacy in vivo is derived from its ability to unleash the host's anti-tumor immune response. nih.govhealth.mil Mechanistically, the inhibition of CECR2 by this compound prevents the activation of multiple metastasis-promoting genes targeted by the RELA-CECR2 complex, including TNC, MMP2, and VEGFA. nih.govcolab.wsresearchgate.net

Investigational Applications in Specific Disease Contexts (e.g., Breast Cancer, Colon Cancer, Diffuse Intrinsic Pontine Glioma, Schistosomiasis)

The utility of this compound is being explored across a range of diseases beyond its initial focus.

Breast Cancer: As detailed in previous sections, CECR2 is identified as a key epigenetic driver of breast cancer metastasis. nih.govyaledailynews.com Its expression is associated with a higher abundance of M2 macrophages and poorer metastasis-free survival. nih.govhealth.milcolab.ws Pharmacological inhibition with this compound effectively suppresses breast cancer metastasis in mouse models, supporting its development as a potential therapeutic agent for metastatic breast cancer. nih.govbiorxiv.org

Colon Cancer: this compound exhibits direct cytotoxic activity against various human cancer cells, showing particular potency in colon cancer. researchgate.netnih.gov It was found to kill SW48 colon cancer cells with a submicromolar half-maximum inhibitory concentration (IC50) value, primarily through the induction of apoptosis. researchgate.netnih.govresearchgate.net The sensitivity of cancer cells to the compound is reduced when CECR2 is depleted, indicating that its cytotoxic effects are at least partially on-target. researchgate.netnih.gov However, some studies suggest that this compound may also kill cancer cells through CECR2-independent mechanisms. nih.gov

Cytotoxic Activity of this compound in Human Colon Cancer Cell Lines

Cell LineIC50 (µM)
SW480.89
SW4801.58
HCT1162.16
DLD13.01
HT293.21
RKO4.12

Data sourced from colony formation assays as reported in scientific literature. researchgate.net

Diffuse Intrinsic Pontine Glioma (DIPG): DIPG is a highly aggressive and lethal pediatric brain tumor with limited treatment options. mednexus.orgmdpi.comstjude.org Recent investigations have highlighted this compound as a potential therapeutic agent in this context. scholaris.ca A screening study demonstrated that this compound has cytotoxic activity against multiple patient-derived DIPG cell lines, broadening the scope of epigenetic drugs being considered for this devastating disease. scholaris.ca

Dose-Response of this compound in DIPG Patient-Derived Cell Lines

Cell LineIC50 (µM)
SU-DIPG-IV4.3
SU-DIPG-VI3.8
SU-DIPG-XIII4.1
SU-DIPG-XVII4.9

Data derived from dose-response survival assays. scholaris.ca

Schistosomiasis: In a drug repositioning screen of 37 epigenetic inhibitors against the parasitic blood fluke Schistosoma mansoni, this compound was identified as a potent hit. swan.ac.uknih.govplos.org At a concentration of 10 µM, it was among 14 compounds that negatively affected the motility and phenotype of the larval schistosomula stage. swan.ac.uknih.gov Subsequent dose-response studies confirmed its activity, identifying it as a particularly active inhibitor targeting a histone "reader" protein in both schistosomula and adult worms. swan.ac.ukplos.orgresearchgate.netresearchgate.net

CECR2 Roles in Developmental Biology and DNA Damage Response

Potential Involvement in DNA Repair Pathways

In addition to its role in development, CECR2 has been identified as a component of the DNA damage response (DDR). genecards.orgnih.gov A genome-wide screen of human bromodomain-containing proteins identified CECR2 as a novel DDR protein. nih.gov Subsequent research has shown that CECR2 is important for the formation of gamma-H2AX (γ-H2AX), a key phosphorylated histone variant that accumulates at sites of DNA double-strand breaks (DSBs) and acts as a scaffold for the recruitment of repair factors. nih.govnih.gov Studies using small interfering RNA (siRNA) to knock down CECR2 demonstrated that its absence impairs both γ-H2AX formation and the efficient repair of DSBs. nih.gov This suggests that CECR2, likely through its chromatin remodeling function, plays a direct or indirect role in making damaged DNA accessible to the repair machinery. ualberta.canih.gov

Advanced Methodologies Employed in the Study of Nvs Cecr2 1 and Cecr2 Bromodomain

Biochemical and Biophysical Techniques for Inhibitor-Target Interaction Analysis

A variety of sophisticated techniques have been employed to dissect the molecular interactions between NVS-CECR2-1 and the CECR2 bromodomain. These methods provide quantitative data on binding affinity, thermodynamics, and the structural details of the inhibitor-protein complex.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. units.itmalvernpanalytical.comtainstruments.com This method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comazom.com

In the study of this compound, ITC has been instrumental in quantifying its binding affinity for the CECR2 bromodomain. Research has shown that this compound binds to CECR2 with a dissociation constant (KD) of 80 nM. thesgc.org This high affinity indicates a strong and specific interaction between the inhibitor and its target. The thermodynamic parameters obtained from ITC experiments offer deeper insights into the forces driving the binding event. malvernpanalytical.comazom.com

Table 1: Thermodynamic Binding Profile of this compound with CECR2 Bromodomain

Parameter Value Reference

AlphaScreen and NanoBRET Assays for High-Throughput Binding and Displacement Studies

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and NanoBRET (Bioluminescence Resonance Energy Transfer) are high-throughput screening assays used to study molecular interactions. nih.gov

AlphaScreen technology was utilized to confirm this compound as a potent inhibitor of CECR2, yielding an IC₅₀ value of 47 nM. thesgc.orgcaymanchem.com This assay measures the ability of the compound to disrupt the interaction between the CECR2 bromodomain and a biotinylated histone peptide.

NanoBRET assays have been employed to demonstrate the cellular activity of this compound. In these experiments, CECR2 showed a dose-dependent displacement from histone H3.3 upon treatment with the inhibitor, with an IC₅₀ of 255 nM. thesgc.org This demonstrates that this compound can effectively engage its target within a cellular context. thesgc.org

Table 2: In Vitro and In-Cell Potency of this compound

Assay Parameter Value Reference
AlphaScreen IC₅₀ 47 nM thesgc.orgcaymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights into Ligand Binding Modes

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. umn.edunih.gov In the context of the CECR2 bromodomain, NMR has been used to elucidate the binding modes of various ligands, including histone peptides and small molecule inhibitors. nih.govbiorxiv.orgresearchgate.net

By monitoring chemical shift perturbations in the NMR spectrum of the 15N-labeled CECR2 bromodomain upon ligand binding, researchers can identify the specific amino acid residues involved in the interaction. biorxiv.org Studies have revealed that the CECR2 bromodomain can adopt different conformations to accommodate different ligands, suggesting an adaptive recognition mechanism. nih.govbiorxiv.orgresearchgate.net While specific NMR studies detailing the binding mode of this compound are not extensively published, the technique has been crucial in understanding the general ligand recognition properties of the CECR2 bromodomain, which informs the development and characterization of inhibitors like this compound. biorxiv.org

Fluorescence Recovery After Photobleaching (FRAP) for Intracellular Target Engagement

Fluorescence Recovery After Photobleaching (FRAP) is a live-cell imaging technique used to measure the dynamics of fluorescently labeled molecules. evidentscientific.compicoquant.com In the study of this compound, FRAP has been a key method to confirm its engagement with the CECR2 target inside living cells. thesgc.orgrsc.org

In a typical FRAP experiment, a specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-CECR2) is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached area is a measure of the mobility of the protein. evidentscientific.compicoquant.com When this compound binds to CECR2, it can alter the protein's mobility and its interaction with chromatin.

Studies have shown that this compound demonstrates robust activity in FRAP assays at concentrations as low as 0.1 µM, indicating potent intracellular target engagement. thesgc.orgrsc.org This is attributed to the slow off-rate of the compound from the CECR2 bromodomain. thesgc.org The results from FRAP experiments provide strong evidence that this compound can effectively reach and inhibit its target within the complex environment of the cell nucleus. thesgc.orgebi.ac.uk

Cellular and Molecular Biology Approaches for Functional Assessment

To understand the biological consequences of inhibiting CECR2 with this compound, researchers have utilized cellular and molecular biology techniques, including genetic perturbation strategies.

Genetic Perturbation Strategies (e.g., CRISPR/Cas9-Mediated CECR2 Knockout/Depletion)

The CRISPR/Cas9 system is a powerful gene-editing tool that allows for the precise knockout or depletion of specific genes. nih.govtandfonline.com This technology has been used to create cell lines that lack functional CECR2, providing a crucial tool to validate the on-target effects of this compound. researchgate.netbiorxiv.org

By comparing the phenotype of wild-type cells with that of CECR2-knockout cells, researchers can determine which cellular processes are dependent on CECR2. For instance, studies have shown that the sensitivity of some cancer cells to this compound is reduced following the depletion of CECR2, suggesting that the compound exerts at least part of its cytotoxic activity by targeting CECR2. researchgate.net Furthermore, CRISPR/Cas9-mediated knockout of CECR2 has been instrumental in dissecting its role in processes such as cell migration, invasion, and metastasis. biorxiv.org These genetic approaches, in conjunction with the use of chemical probes like this compound, are essential for validating CECR2 as a potential therapeutic target. nih.govbiorxiv.orgscispace.com

Co-immunoprecipitation and Immunoblotting for Protein Complex Formation and Expression Analysis

Co-immunoprecipitation (Co-IP) and immunoblotting are fundamental techniques used to study protein-protein interactions and protein expression levels. In the context of this compound and CECR2, these methods have provided critical insights into the molecular machinery in which CECR2 operates.

Co-IP experiments have been pivotal in identifying the components of protein complexes that include CECR2. For instance, studies have shown that CECR2 interacts with RELA, a member of the NF-κB family, in breast cancer cells. nih.gov This interaction was demonstrated endogenously in 4T1 and LM2 breast cancer cell lines and exogenously in 293T cells. nih.gov The interaction between CECR2 and RELA is crucial for the transcriptional activation of NF-κB target genes. nih.gov Further research has identified that CECR2 can form a complex with SNF2L and SNF2H, suggesting its role in chromatin remodeling. nih.govoup.com In embryonic stem (ES) cells, CECR2 was found to be part of the CECR2-containing remodeling factor (CERF) complex, which also includes SMARCA5 and SMARCA1. cdnsciencepub.com Interestingly, the composition of this complex appears to be tissue-specific, with proteins like CCAR2 and LUZP1 being components in ES cells but not in the testis. cdnsciencepub.com

Immunoblotting, or western blotting, has been extensively used to analyze the expression levels of CECR2 and other proteins in response to various treatments or in different cell lines. For example, immunoblot analysis confirmed the expression of CECR2 in various human cancer cell lines. researchgate.net It has also been used to detect the cleavage of PARP1, a hallmark of apoptosis, in cells treated with this compound, thereby confirming the compound's pro-apoptotic activity. nih.gov Furthermore, immunoblotting has been employed to examine the levels of histone marks, such as H3K4me3, H3K27me3, H3K9Ac, and H3K18Ac, to understand the epigenetic consequences of inhibiting CECR2 or other bromodomains. mdpi.com

Advanced Gene Expression Profiling (e.g., RNA Sequencing)

RNA sequencing (RNA-seq) has been a powerful tool for understanding the global transcriptional changes induced by the inhibition or depletion of CECR2. This unbiased approach allows for a comprehensive analysis of all genes whose expression is altered, providing a broad view of the cellular pathways affected.

In breast cancer research, RNA-seq analysis of LM2 cells following CECR2 knockout revealed a significant number of both upregulated and downregulated genes. nih.govbiorxiv.org Gene Set Enrichment Analysis (GSEA) of this data pointed to the downregulation of pathways associated with NF-κB signaling, confirming the role of CECR2 in this pathway. nih.govbiorxiv.org Specifically, CECR2 knockout led to the decreased expression of NF-κB target genes such as CSF1, CSF2, and CXCL1, which are involved in creating an immunosuppressive tumor microenvironment. nih.gov

Similarly, RNA-seq has been utilized to understand the mechanisms of other bromodomain inhibitors. For instance, in studies of the BRD9 inhibitor I-BRD9, RNA-seq analysis in uterine fibroid cells showed downregulation of cell cycle-related genes like CCND1, CDK2, and PCNA, and upregulation of cyclin-dependent kinase inhibitors, providing a molecular basis for the observed cell cycle arrest. mdpi.com

Phenotypic Assays for Cellular Responses

A variety of phenotypic assays have been employed to characterize the cellular effects of this compound and to understand the functional consequences of targeting the CECR2 bromodomain. These assays provide crucial information on how inhibiting CECR2 affects cancer cell behavior.

Cell Viability Assays: The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines using assays such as the MTS assay. researchgate.netnih.gov These studies have demonstrated that this compound can decrease the viability of various cancer cells in a dose-dependent manner. medchemexpress.com Notably, SW48 colon cancer cells were found to be particularly sensitive to the compound. researchgate.netresearchgate.net

Apoptosis Assays: To determine the mechanism of cell death induced by this compound, apoptosis assays, such as Annexin V/PI staining followed by flow cytometry, have been performed. nih.gov These experiments have shown that this compound induces apoptosis in a dose-dependent manner in cancer cells like SW48. nih.govmedchemexpress.com The induction of apoptosis is a key mechanism through which this compound exerts its anticancer effects. researchgate.netnih.gov

Clonogenicity Assays: Long-term cell survival and proliferative capacity have been assessed using clonogenic assays. Treatment of SW48 cells with this compound resulted in a dose-dependent inhibition of their ability to form colonies, indicating a sustained anti-proliferative effect. nih.govmedchemexpress.com

Migration and Invasion Assays: The role of CECR2 in cancer metastasis has been investigated using migration and invasion assays. Pharmacological inhibition of the CECR2 bromodomain has been shown to impede breast cancer cell migration and invasion. nih.gov These findings highlight the potential of targeting CECR2 to combat metastatic disease.

Interactive Data Table: Phenotypic Effects of this compound on Cancer Cells

Cell LineAssay TypeObservationReference
SW48Cell Viability (MTS)Dose-dependent decrease in viability researchgate.net
SW48Apoptosis (Annexin V/PI)Dose-dependent increase in apoptosis nih.gov
SW48ClonogenicityDose-dependent inhibition of colony formation nih.govmedchemexpress.com
Breast Cancer CellsMigration/InvasionInhibition of migration and invasion nih.gov
Various Cancer CellsCell ViabilityCytotoxic activity observed medchemexpress.comresearchgate.net

In vivo Modeling and Experimental Design

In vivo models are indispensable for evaluating the therapeutic potential of compounds like this compound and for understanding the physiological roles of proteins like CECR2 in a whole-organism context.

Utilization of Syngeneic and Xenograft Tumor Models for Disease Progression Studies

Both syngeneic and xenograft tumor models have been used to study the effects of CECR2 inhibition on tumor growth and metastasis.

Syngeneic models , where tumor cells are implanted into an immunocompetent host of the same genetic background, are particularly valuable for studying immuno-oncology. herabiolabs.com In the context of CECR2, the 4T1 syngeneic mouse model of breast cancer has been used. nih.gov Studies using this model have shown that CECR2 depletion has a profound effect on metastasis, highlighting the importance of the immune system in mediating the effects of CECR2. nih.gov Treatment with a CECR2 inhibitor in a syngeneic mouse model significantly inhibited the ability of breast cancer cells to metastasize to the lung. portlandpress.com

Xenograft models , which involve implanting human tumor cells into immunodeficient mice, are widely used to assess the direct anti-tumor activity of a compound. The LM2 xenograft model has been utilized in breast cancer research to study the effects of CECR2 depletion. nih.gov Additionally, xenograft models have been employed in studies of other bromodomain inhibitors, such as TP-472 for melanoma, to evaluate their impact on tumor growth in vivo. semanticscholar.orgmdpi.com

Application of Genetically Engineered Mouse Models to Elucidate CECR2 Function

Genetically engineered mouse models (GEMMs) have been crucial for dissecting the fundamental biological functions of CECR2. Mice with loss-of-function mutations in the Cecr2 gene have been generated and studied. cdnsciencepub.comfrontiersin.org These models have revealed that CECR2 plays a critical role in neurulation, as Cecr2 mutant mice exhibit neural tube defects, including exencephaly. oup.comfrontiersin.org The penetrance of this phenotype has been shown to be strain-specific, indicating the influence of genetic background and modifier genes. physiology.orgresearchgate.net

Furthermore, Cecr2 mutant mice serve as a model for some aspects of human Cat Eye Syndrome, a disorder associated with the duplication of the chromosomal region containing CECR2. nih.gov These GEMMs have been instrumental in demonstrating the importance of CECR2 in normal development and have provided a platform for investigating the molecular mechanisms underlying CECR2 function in both developmental and disease contexts. genecards.orgjax.org

Future Research Trajectories and Conceptual Therapeutic Paradigms

Further Elucidation of CECR2-Independent Mechanisms of NVS-CECR2-1 Action

Initial research into the anticancer properties of this compound has revealed an intriguing aspect of its activity: while its cytotoxicity is partly dependent on its intended target, CECR2, the compound also appears to kill cancer cells through CECR2-independent mechanisms. nih.govewha.ac.krresearchgate.net Studies have shown that depleting CECR2 in cancer cells reduces their sensitivity to this compound, confirming that the inhibitor exerts its activity by targeting CECR2. nih.govewha.ac.krnih.gov However, the persistence of cytotoxic effects even after CECR2 depletion strongly suggests the existence of off-target effects or the engagement of parallel pathways that contribute to cell death. nih.govresearchgate.net

Future investigations must prioritize the identification of these alternative molecular targets and mechanisms. A comprehensive understanding of the full target landscape of this compound is essential for both predicting its therapeutic efficacy and understanding potential toxicities. Unbiased screening approaches, such as chemical proteomics and thermal proteome profiling, could be employed to identify other proteins that directly bind to this compound. Furthermore, transcriptomic and proteomic analyses of cells treated with the inhibitor in both CECR2-proficient and CECR2-deficient backgrounds could unravel the downstream signaling pathways modulated independently of CECR2. Elucidating these mechanisms will provide a more complete picture of this compound's mode of action and could uncover novel therapeutic opportunities.

Exploration of Combination Strategies with this compound in Epigenetic Modulation

The complex nature of diseases like cancer, which involve significant epigenetic dysregulation, often necessitates combination therapies for durable clinical responses. nih.govmdpi.com Epigenetic drugs can prime cancer cells, making them more susceptible to chemotherapy or immunotherapy. nih.govmdpi.com Combining this compound with other epigenetic modulators or established anticancer agents represents a logical and promising therapeutic strategy.

Future research should explore synergistic interactions between this compound and other classes of epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors. nih.gov Such combinations could lead to a more profound and sustained reprogramming of the cancer epigenome. For instance, by inhibiting CECR2's role in chromatin remodeling, this compound might increase chromatin accessibility, thereby enhancing the efficacy of DNA-damaging agents or other transcription-targeting therapies. mdpi.com Furthermore, given the emerging role of epigenetic modifiers in modulating the tumor immune microenvironment, combining this compound with immune checkpoint inhibitors is a compelling avenue. nih.gov Epigenetic drugs can increase the expression of tumor-associated antigens and other immune-related genes, potentially priming "cold" tumors for a more robust response to immunotherapy. nih.gov Preclinical studies in relevant cancer models are warranted to test these combination strategies and identify the most effective therapeutic partners for this compound.

Identification of Novel Disease Indications and Biological Pathways Influenced by CECR2

The biological functions of CECR2 extend beyond its initial association with Cat Eye Syndrome, suggesting that its inhibition could be relevant for a broader range of pathologies. thesgc.orggenecards.org CECR2 is a crucial component of the CERF (CECR2-containing remodeling factor) complex, which utilizes ATP-dependent remodelers like SNF2L to modulate chromatin structure. thesgc.orgoup.com This function implicates CECR2 in fundamental cellular processes.

Key areas for future investigation include:

Neuronal Development and Disease: CECR2 is predominantly expressed in the nervous system and is essential for neurulation. thesgc.orgoup.com Its disruption in mouse models leads to severe neural tube defects, such as exencephaly. thesgc.orgnih.gov This highlights a potential role for CECR2 in neurodevelopmental disorders, and inhibitors like this compound could serve as chemical probes to dissect these pathways.

Cancer Metastasis: Recent studies have identified CECR2 as an epigenetic driver of breast cancer metastasis. nih.gov CECR2 promotes metastasis by activating NF-κB signaling and fostering an immunosuppressive tumor microenvironment through the modulation of macrophages. nih.gov Pharmacological inhibition of CECR2 has been shown to suppress these effects, nominating CECR2 as a promising therapeutic target for metastatic cancers. nih.gov

DNA Damage Response: CECR2 has also been implicated in the DNA damage response, where it may play a role by inhibiting γ-H2AX. thesgc.org This function could be exploited to sensitize cancer cells to radiation or DNA-damaging chemotherapies.

Inflammatory Pathways: The CECR2 bromodomain has been shown to bind to the acetylated RelA subunit of NF-κB, a critical transcription factor in inflammatory signaling. nih.govumn.edu This provides a direct mechanistic link between CECR2 and inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases.

Structural Biology-Driven Design and Optimization of Next-Generation CECR2 Bromodomain Inhibitors

While this compound is a highly valuable chemical probe, the development of second-generation inhibitors with improved pharmacological properties is a critical future direction. High-resolution crystal structures of the human CECR2 bromodomain are available, providing a solid foundation for structure-based drug design. pdbj.org

Future efforts should focus on leveraging these structural insights to:

Enhance Selectivity and Potency: Although this compound is highly selective, co-crystal structures with the CECR2 bromodomain could reveal opportunities to further optimize interactions within the acetyl-lysine binding pocket, potentially leading to inhibitors with even greater potency and refined selectivity profiles, particularly over highly homologous bromodomains like BPTF. nih.govresearchgate.net

Improve Physicochemical Properties: this compound has been noted for its poor solubility. thesgc.org Structure-guided medicinal chemistry can be employed to modify the scaffold to improve solubility, membrane permeability, and metabolic stability, ultimately leading to compounds with better oral bioavailability and in vivo efficacy.

Explore Atypical Binding Modes: Research into other bromodomain inhibitors has revealed atypical binding modes that can be exploited to achieve selectivity. researchgate.net Computational modeling and fragment-based screening could uncover novel scaffolds or chemical moieties that interact with less conserved regions of the CECR2 bromodomain, providing new starting points for inhibitor design.

The systematic analysis of structure-activity relationships, guided by biophysical assays and co-crystallography, will be instrumental in advancing CECR2-targeted therapeutics from the laboratory to clinical applications. nih.govresearchgate.net

Comprehensive Mapping of the CECR2 Epigenetic Regulatory Network and its Crosstalk with Other Signaling Pathways

CECR2 does not function in isolation; it is part of a complex and interconnected network of epigenetic regulators and signaling pathways that collectively determine cell fate and function. nih.govnih.gov A deeper understanding of this network is essential for predicting the full biological consequences of CECR2 inhibition.

Future research should aim to comprehensively map the CECR2 interactome and its downstream regulatory targets. As a regulatory subunit of ISWI chromatin remodeling complexes (CERF-1 and CERF-5), CECR2 partners with ATPases like SMARCA1 (SNF2L) and SMARCA5 (SNF2H) to regulate chromatin accessibility and gene expression. uniprot.orgebi.ac.uk Identifying the specific genomic loci targeted by these complexes and the full suite of genes they regulate is a key objective.

Q & A

Q. What experimental methodologies are recommended for determining the cytotoxic activity of NVS-CECR2-1 in cancer cell lines?

  • Answer : Standard protocols include dose-response assays (e.g., MTT or CellTiter-Glo) to measure cell viability. For example, in SW48 colon cancer cells, this compound exhibits an IC50 of 0.64 μM after 72 hours of treatment, with apoptosis quantified via Annexin V/PI staining and PARP cleavage analysis . Ensure dose ranges (0.5–6 μM) and controls (e.g., DMSO) are included to validate specificity.

Q. How does this compound induce apoptosis, and what biomarkers should be monitored?

  • Answer : this compound triggers apoptosis via caspase-dependent pathways. Key biomarkers include cleaved PARP (detected by western blot) and increased Annexin V-positive cells. Dose-dependent apoptosis (e.g., 20–60% apoptosis at 1–6 μM) has been observed in SW48 and other cancer cell lines, with PARP cleavage correlating with inhibitor concentration .

Q. What are the primary molecular targets of this compound, and how is selectivity assessed?

  • Answer : this compound selectively inhibits the CECR2 bromodomain (BRD) with an IC50 of 47 nM (AlphaScreen assay) and KD of 80 nM. To assess selectivity, compare binding across bromodomains (e.g., BET vs. non-BET families) using competitive AlphaScreen or NMR-based assays. Note that DMSO may interfere with binding studies due to competitive interactions in the BRD pocket .

Advanced Research Questions

Q. How can structural insights into this compound binding inform the design of next-generation CECR2 inhibitors?

  • Answer : NMR studies (2D <sup>15</sup>N-<sup>1</sup>H HSQC) reveal that this compound binds to αA, αB, and αC helices of the CECR2-BRD, distinct from acetyllysine-binding residues. Competitive binding with DMSO complicates structural interpretation, but mutagenesis of residues like N514 (BC loop) and Y520 (WPF shelf) can validate binding hotspots. Compare with GNE-886, which forms hydrogen bonds with N514, to identify conserved vs. unique interactions .

Q. What experimental strategies address contradictory findings in this compound’s chromatin displacement efficacy?

  • Answer : Discrepancies in chromatin displacement (e.g., dose-dependent effects at 5–15 μM in SW48 cells) may arise from cell-type variability or assay conditions (e.g., FRAP vs. ChIP). Use orthogonal methods: fluorescence recovery after photobleaching (FRAP) for real-time chromatin dynamics and western blotting for BRD dissociation. Include BRG1 as a negative control to confirm specificity .

Q. How does this compound influence epigenetic regulation in non-cancer models, such as uterine fibroid cells?

  • Answer : In immortalized uterine fibroid cells, this compound disrupts CECR2-mediated chromatin remodeling, potentially altering histone acetylation patterns. Design ChIP-seq or CUT&Tag experiments to map H3K27ac or H4K8ac changes post-treatment. Pair with RNA-seq to link epigenetic modulation to transcriptomic outcomes (e.g., EMT-related genes) .

Q. What in vivo models are suitable for studying this compound’s anti-metastatic effects?

  • Answer : Murine xenograft models of metastatic breast cancer (e.g., MDA-MB-231) treated with this compound (10–20 mg/kg, IP) show reduced lung metastasis. Use bioluminescent imaging to quantify tumor burden and histopathology to assess apoptosis. Validate target engagement via IHC for CECR2 and cleaved caspase-3 .

Methodological Best Practices

Q. How should researchers control for DMSO interference in bromodomain binding assays?

  • Answer : DMSO competes with this compound for binding to the CECR2-BRD pocket. Limit DMSO to ≤0.1% (v/v) and include solvent-only controls in NMR or ITC experiments. Pre-titrate DMSO to map its CSPs (chemical shift perturbations) and subtract background noise from inhibitor-binding data .

Q. What statistical approaches are critical for analyzing dose-response and apoptosis data?

  • Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50. For apoptosis, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across doses. Report effect sizes (e.g., Cohen’s d) for biological significance .

Q. How can researchers validate CECR2-specific mechanisms versus off-target effects?

  • Answer : Combine genetic (e.g., siRNA knockdown) and pharmacological approaches. Compare this compound effects in CECR2-WT vs. KO cells. Use proteomics (e.g., thermal shift assays) to identify off-target binding partners .

Data Presentation Guidelines

  • Tables : Include dose-response metrics (IC50, Hill slope) and apoptosis percentages.
  • Figures : Annotate western blots with molecular weights and quantitate bands (ImageJ). For NMR, overlay spectra with/without inhibitor to highlight CSPs .
  • Reproducibility : Publish raw data (e.g., flow cytometry FCS files) and analysis scripts in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.